N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide
Description
N-(2-(7-Fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a synthetic small molecule characterized by two distinct pharmacophores: a benzooxazepine ring and a furan-substituted isoxazole-carboxamide moiety. The isoxazole-carboxamide group is linked via an ethyl chain, with a furan-2-yl substituent at position 5 of the isoxazole ring, likely influencing electronic properties and intermolecular interactions.
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O5/c20-13-3-4-15-12(8-13)10-23(18(24)11-27-15)6-5-21-19(25)14-9-17(28-22-14)16-2-1-7-26-16/h1-4,7-9H,5-6,10-11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCWCQWKZRVTBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide can be achieved through multi-step organic synthesis, involving the following key steps:
Formation of the oxazepine ring: : This is typically achieved through a cyclization reaction that involves a benzoic acid derivative and an amine.
Introduction of the fluoro group: : Fluorination can be performed using a fluorinating agent like Selectfluor.
Attachment of the isoxazole ring: : This usually involves a cycloaddition reaction between a nitrile oxide and an alkene.
Formation of the amide bond: : This step involves coupling the isoxazole derivative with the oxazepine derivative using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
On an industrial scale, this compound could be produced using automated reactors and continuous flow chemistry techniques to ensure precise control over reaction conditions, and to optimize yield and purity. Catalysts and solvents would be selected for their efficiency and environmental impact, following principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan and oxazepine rings, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can target the carbonyl groups in the oxazepine and isoxazole rings, forming alcohols or amines.
Common Reagents and Conditions
Oxidizing agents: : KMnO4, CrO3, PCC
Reducing agents: : LiAlH4, NaBH4, hydrogenation catalysts
Substituting agents: : Nucleophiles like amines, thiols, and halides
Major Products Formed
The major products of these reactions would depend on the conditions and reagents used. Oxidation could yield carboxylic acids or ketones, reduction could yield alcohols or amines, and substitution could yield a variety of functionalized derivatives.
Scientific Research Applications
Neuroprotective Effects
Research indicates that compounds similar to N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide exhibit neuroprotective properties by modulating NMDA receptors, which play a crucial role in synaptic plasticity and cognitive functions. Studies have shown that these compounds can prevent neuronal damage in models of neurodegenerative diseases such as Alzheimer's disease (AD) and Huntington's disease (HD) by acting as antagonists to excitotoxicity mediated by glutamate receptors .
Anti-inflammatory Properties
The isoxazole component has been linked to anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound could be effective in treating conditions characterized by chronic inflammation .
Anticancer Potential
Preliminary studies indicate that derivatives of this compound may possess anticancer properties. The structural features allow for interaction with various cellular targets involved in cancer progression. For instance, the ability to inhibit specific kinases associated with tumor growth has been observed in related compounds.
Research Findings and Case Studies
A review of literature reveals several case studies highlighting the efficacy of similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Research on Neuroprotection | Neuroprotection | Demonstrated inhibition of NMDA receptor-mediated excitotoxicity in animal models . |
| Anti-inflammatory Effects | Inflammation | Showed significant reduction in pro-inflammatory markers in vitro . |
| Anticancer Activity | Cancer Research | Inhibited growth of various cancer cell lines through kinase inhibition. |
Mechanism of Action
The precise mechanism by which N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide exerts its effects would depend on its specific target. Generally, this compound could interact with enzymes, receptors, or other proteins, altering their activity through binding to active sites or allosteric sites, thereby modulating biochemical pathways. The fluoro group might enhance binding affinity or stability, while the various heterocycles could interact with diverse biological targets.
Comparison with Similar Compounds
Table 1: Structural Comparison with Isoxazole-Carboxamide Analogues
Physicochemical and Electronic Properties
- Electronic Effects : The electron-withdrawing fluoro group on the benzooxazepine and the electron-rich furan may create a polarized electronic profile, influencing binding to targets like kinases or GPCRs. This contrasts with halogenated phenyl analogues, where electronic effects are more localized .
- Solubility and LogP: The furan’s oxygen atom and the benzooxazepine’s ketone group may improve aqueous solubility compared to purely hydrocarbon-substituted analogues, though the larger scaffold could increase LogP, necessitating formulation strategies like nano-emulgels (as in ) for optimal bioavailability .
Biological Activity
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound with potential biological activity that merits detailed exploration. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique combination of structural elements, including:
- Benzo[f][1,4]oxazepine moiety : Known for its diverse biological activities and potential medicinal applications.
- Isoxazole ring : Associated with various pharmacological effects.
- Furan group : Contributes to the overall reactivity and interaction with biological targets.
The molecular formula is with a molecular weight of approximately 397.3 g/mol. The presence of fluorine enhances its lipophilicity and binding affinity to biological targets.
The biological activity of this compound primarily arises from its ability to interact with specific biological targets, such as enzymes or receptors. The fluorine atom in the structure is known to enhance binding affinity due to its electron-withdrawing properties, while the oxazepine ring can engage in hydrophobic interactions within target sites. This combination may modulate the activity of various proteins involved in disease pathways.
Pharmacological Effects
- Anticancer Activity : Preliminary studies indicate that compounds with similar structural frameworks exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from oxazepine structures have shown promising results in inhibiting cell growth in leukemia models .
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects through inhibition of specific kinases involved in inflammatory pathways. Research on related compounds suggests that they can modulate inflammatory responses by targeting RIP1 kinase activity .
- Neuroprotective Effects : Given the structural similarities to other neuroprotective agents, there is potential for this compound to exhibit neuroprotective properties, although specific studies on this compound are currently lacking.
Synthesis and Structure-Activity Relationship (SAR)
Research has focused on synthesizing derivatives of benzo[f][1,4]oxazepine and analyzing their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| OXS003976 | Dihydrobenzo structure | Induces differentiation in AML cells |
| Compound 14 | Oxazepine derivative | IC50 = 620 nM against cancer cells |
Studies indicate that modifications at the N-substituent position significantly impact the biological activity and metabolic stability of these compounds .
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound can inhibit cell proliferation in several cancer cell lines, including HL-60 and THP-1 cells. For example, OXS003976 was found to upregulate CD11b expression while decreasing cell viability .
Q & A
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Critical Controls |
|---|---|---|---|
| Fluorination | Selectfluor (1.3 eq), DCM, 25°C, 12 hrs | 65–75 | Anhydrous conditions, TLC (EtOAc/hexane 3:7) |
| Coupling | EDC/HOBt, DMF, 0°C → RT, 24 hrs | 50–60 | Nitrogen atmosphere, HPLC purity check |
Q. Table 2. Stability Profile
| Condition | Degradation (%) | Major Degradant | Mitigation Strategy |
|---|---|---|---|
| pH 2 (37°C, 1 week) | 40 | De-fluorinated analog | Lyophilization |
| Light exposure (14 days) | 15 | Oxazepinone ring-opening | Amber glass storage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
